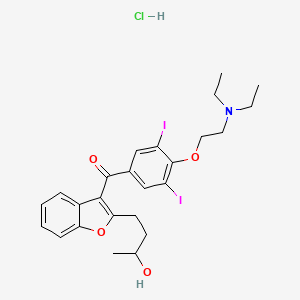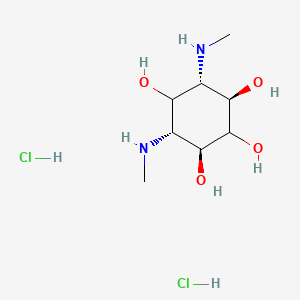
(S)-Desmethyl Doxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Desmethyl Doxylamine is a derivative of doxylamine, a first-generation antihistamine commonly used for its sedative and anti-allergic properties. This compound is structurally related to doxylamine but lacks one methyl group, which can influence its pharmacological profile and chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desmethyl Doxylamine typically involves the demethylation of doxylamine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-Desmethyl Doxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Typically performed in acidic or neutral conditions using oxidizing agents.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Often carried out in polar solvents like water or ethanol to facilitate the reaction.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in the replacement of functional groups with nucleophiles.
科学的研究の応用
(S)-Desmethyl Doxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including its potential as a sedative or anti-allergic agent.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of (S)-Desmethyl Doxylamine involves its interaction with histamine H1 receptors, where it acts as an antagonist. By blocking these receptors, it prevents the action of histamine, leading to reduced allergic symptoms and sedation. The compound may also interact with other molecular targets, such as muscarinic acetylcholine receptors, contributing to its anticholinergic effects.
類似化合物との比較
Similar Compounds
Doxylamine: The parent compound, known for its potent sedative and anti-allergic properties.
Diphenhydramine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A less sedating antihistamine with a similar mechanism of action.
Uniqueness
(S)-Desmethyl Doxylamine is unique due to its specific structural modification, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in differences in potency, duration of action, and side effect profile compared to its parent compound and other similar antihistamines.
特性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
N,N-dimethyl-2-[(S)-phenyl(pyridin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m0/s1 |
InChIキー |
OKKTWMJPOLLMMV-INIZCTEOSA-N |
異性体SMILES |
CN(C)CCO[C@@H](C1=CC=CC=C1)C2=CC=CC=N2 |
正規SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
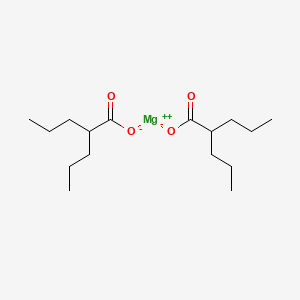
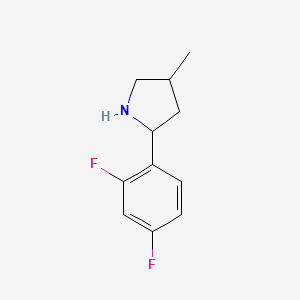
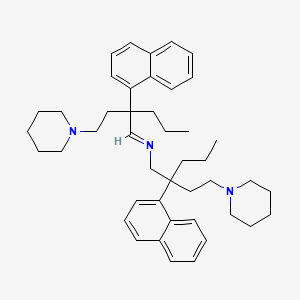
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)
![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)


![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)
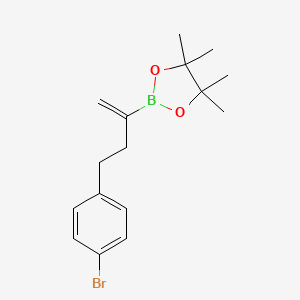

![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
